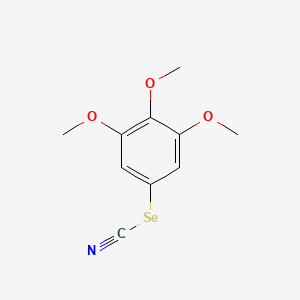

1,2,3-Trimethoxy-5-selenocyanatobenzene

Descripción

1,2,3-Trimethoxy-5-selenocyanatobenzene (CAS: 1570498-33-7) is a substituted benzene derivative featuring three methoxy groups at positions 1, 2, and 3, and a selenocyanate (-SeCN) group at position 3. This compound is part of a broader class of trimethoxybenzene derivatives, which are studied for their unique electronic and steric properties due to the combination of electron-donating methoxy groups and the polarizable selenocyanate substituent. The selenocyanate group distinguishes it from other analogs by introducing selenium, a heavier chalcogen, which may influence redox behavior, coordination chemistry, and biological activity .

Propiedades

Fórmula molecular |

C10H11NO3Se |

|---|---|

Peso molecular |

272.17 g/mol |

Nombre IUPAC |

(3,4,5-trimethoxyphenyl) selenocyanate |

InChI |

InChI=1S/C10H11NO3Se/c1-12-8-4-7(15-6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 |

Clave InChI |

NOAYFTALFRASSY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)[Se]C#N |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1,2,3-Trimethoxy-5-selenocyanatobenzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has three methoxy groups attached at the 1, 2, and 3 positions.

Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.

Análisis De Reacciones Químicas

1,2,3-Trimethoxy-5-selenocyanatobenzene undergoes various chemical reactions, including:

Oxidation: The selenocyanate group can be oxidized to form selenoxide derivatives.

Reduction: Reduction of the selenocyanate group can yield selenol compounds.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenocyanate group can yield selenoxides, while reduction can produce selenols .

Aplicaciones Científicas De Investigación

1,2,3-Trimethoxy-5-selenocyanatobenzene has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 1,2,3-Trimethoxy-5-selenocyanatobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species. These species can interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting cellular processes . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparación Con Compuestos Similares

Key Findings :

- Electronic Effects: The selenocyanate group (-SeCN) exhibits greater polarizability compared to nitro (-NO₂) and sulfonyl (-SO₂R) groups, which may enhance charge-transfer capabilities in electronic materials .

- Reactivity: Nitro-substituted analogs are more reactive in electrophilic aromatic substitution, whereas selenocyanate derivatives show preferential coordination with transition metals (e.g., Pd, Cu) due to selenium’s soft Lewis basicity .

- Toxicity and Stability: Selenocyanates are less stable under ambient conditions than sulfonyl or nitro derivatives, requiring inert storage. However, they are less acutely toxic than nitroarenes, which are associated with mutagenic risks .

Isomeric Comparisons

Trimethoxybenzene isomers with substituent position variations (e.g., 1,2,4- or 1,3,5-trimethylbenzenes) demonstrate divergent physicochemical behaviors. For instance:

- 1,2,4-Trimethylbenzene (CAS: 95-63-6) has lower boiling points and higher volatility compared to 1,2,3-trimethoxy derivatives, reflecting weaker intermolecular forces in non-polar methyl-substituted systems .

- 1,3,5-Trimethoxybenzene analogs exhibit symmetrical π-conjugation, enabling applications in liquid crystals, unlike the asymmetrical 1,2,3-substituted selenocyanate derivative .

Research and Industrial Implications

- Materials Science : As a dopant for organic semiconductors due to selenium’s high electron mobility.

- Catalysis : Serving as a ligand in transition-metal complexes for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.